4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula C7H9ClN2S . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine can be represented by the formula C7H9ClN2S . The IUPAC Standard InChI for this compound is InChI=1S/C5H6ClN3S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3,(H2,7,8,9) .Chemical Reactions Analysis
4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes . Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate was used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .Scientific Research Applications
Synthesis Applications
- 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is used in the synthesis of various pyrimidine derivatives. Kalogirou and Koutentis (2019) demonstrated its use in creating 2-cyanopyrimidines, which are crucial in developing pharmaceutical compounds and agrochemicals (Kalogirou & Koutentis, 2019).
Chemical Reactions and Properties
- The chemical properties and reactions of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine include its transformation into other pyrimidine-based structures. Campaigne, Ho, and Bradford (1970) explored its conversion to amino-substituted furanopyrimidines, highlighting its versatility in chemical reactions (Campaigne, Ho, & Bradford, 1970).
Crystallography and Structural Analysis
- The compound has been used in crystallography and structural analysis studies. Ma et al. (2018) examined the crystal structures of related pyrimidine derivatives, providing insights into the molecular geometry and electronic structure of such compounds (Ma et al., 2018).
Isostructurality in Co-Crystals
- 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine analogues have been used to investigate the concept of isostructurality in co-crystals. Ebenezer, Muthiah, and Butcher (2011) conducted studies on isostructurality involving chloro/methyl exchange in aminopyrimidines, demonstrating the compound's utility in understanding molecular packing in solids (Ebenezer, Muthiah, & Butcher, 2011).
Applications in Medicinal Chemistry
- This compound has been explored for potential biological and medicinal applications. Alqasoumi et al. (2009) studied thieno[2,3-d]pyrimidine derivatives, including 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, for their radioprotective and antitumor activities (Alqasoumi et al., 2009).
Optical and Electronic Properties
- The optical and electronic properties of pyrimidine derivatives, including those related to 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, have been a subject of study. Hussain et al. (2020) explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties, contributing to the field of optoelectronics and photonics (Hussain et al., 2020).
Safety And Hazards
4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to handle this compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-methylsulfanylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWDMZLCMBKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)SC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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